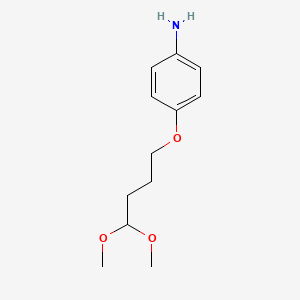

4-(4-Aminophenoxy)butanal dimethyl acetal

Description

4-(4-Aminophenoxy)butanal dimethyl acetal (CAS 19718-92-4), also known as 4-(N,N-dimethylamino)butanal dimethyl acetal, is a chemically protected aldehyde with the molecular formula C₈H₁₉NO₂ . This compound features a dimethyl acetal group (-O-(CH₃)₂) and a 4-aminophenoxy moiety, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, polymers, and biochemical reagents . Its acetal structure enhances stability, preventing premature aldehyde oxidation during reactions .

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-(4,4-dimethoxybutoxy)aniline |

InChI |

InChI=1S/C12H19NO3/c1-14-12(15-2)4-3-9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9,13H2,1-2H3 |

InChI Key |

SHYJYWGQEZGANR-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCOC1=CC=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-dimethoxybutoxy)aniline typically involves the nucleophilic substitution of a halogenated precursor with an aniline derivative. One common method is the reaction of 4-chloroaniline with 4,4-dimethoxybutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 4-(4,4-dimethoxybutoxy)aniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Dimethoxybutoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

4-(4,4-Dimethoxybutoxy)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-dimethoxybutoxy)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogs

4-(N,N-Dimethylamino)butanal Diethyl Acetal (CAS 1116-77-4)

- Molecular Formula: C₁₀H₂₃NO₂

- Key Differences : Replaces dimethyl acetal with diethyl acetal (-O-(C₂H₅)₂).

- Properties : Higher molecular weight (209.3 g/mol vs. 161.2 g/mol) and increased hydrophobicity due to longer alkoxy chains. Diethyl acetals generally exhibit lower boiling points compared to dimethyl analogs .

- Applications : Used in fragrance formulations; however, diethyl acetals may face stricter regulatory constraints due to volatility .

2-Nonyn-1-al Dimethyl Acetal

- Key Differences: Features a terminal alkyne group instead of the 4-aminophenoxy chain.

- Regulatory Status : Restricted in fragrances by IFRA due to dermal sensitization risks .

- Applications: Limited to specific cosmetic categories with strict concentration limits (e.g., 0.01% in leave-on products) .

Phenyl Acetaldehyde Dimethyl Acetal

- Molecular Formula : C₁₀H₁₄O₂

- Key Differences: Aromatic phenyl group replaces the aminophenoxy moiety.

- Applications: Widely used in perfumery for green, floral notes. Unlike 4-(4-aminophenoxy)butanal dimethyl acetal, it lacks nitrogen-based reactivity, limiting its utility in pharmaceutical synthesis .

Reactivity

- The 4-aminophenoxy group in the target compound enables electrophilic aromatic substitution, a feature absent in non-aromatic analogs like 2-nonyn-1-al dimethyl acetal.

- Diethyl acetals (e.g., CAS 1116-77-4) show slower hydrolysis rates compared to dimethyl acetals due to steric hindrance, impacting their utility in controlled-release applications .

Physicochemical Properties

Biological Activity

4-(4-Aminophenoxy)butanal dimethyl acetal is an organic compound with significant potential in biological applications. As a derivative of aniline, it has been investigated for various biological activities, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C12H19NO3

- Molecular Weight : 225.28 g/mol

- IUPAC Name : 4-(4-Aminophenoxy)butanal dimethyl acetal

- Canonical SMILES : COC(CCCOC1=CC=C(C=C1)N)OC

Antimicrobial Properties

Research has indicated that 4-(4-Aminophenoxy)butanal dimethyl acetal exhibits antimicrobial properties. A study conducted to evaluate its efficacy against various bacterial strains reported a significant reduction in bacterial growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 4-(4-Aminophenoxy)butanal dimethyl acetal have also been explored. A study focused on its effects on human leukemia cell lines demonstrated cytotoxicity at micromolar concentrations. The compound was found to induce apoptosis in cancer cells, which is crucial for cancer treatment.

- Cell Line Studied : KG-1 (human leukemia)

- EC50 Value : 5 µM (concentration at which 50% of cell viability is lost)

This activity was attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival.

The biological activity of 4-(4-Aminophenoxy)butanal dimethyl acetal is believed to be mediated through its interaction with various molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target proteins, which can lead to modulation of enzymatic activity and subsequent physiological effects.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of aminophenoxy compounds, including 4-(4-Aminophenoxy)butanal dimethyl acetal. The study concluded that this compound exhibited superior activity compared to other derivatives, making it a strong candidate for further development.

- Anticancer Research : In another research project, the compound was tested against multiple cancer cell lines, including breast and prostate cancer cells. Results indicated that it could effectively inhibit tumor growth and promote apoptosis, highlighting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.